(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound is notable for its amino and methoxycarbonyl functional groups attached to the phenyl ring, making it a versatile intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as a reversible inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes. Additionally, this compound can form complexes with diols and carbohydrates, which is useful in the study of carbohydrate metabolism and glycoprotein interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it has been observed to inhibit the activity of tyrosine kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis. Studies have also shown that this compound can modulate the activity of proteasomes, affecting protein degradation pathways and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate access. In the case of serine proteases, this compound forms a covalent bond with the serine residue, leading to enzyme inhibition. Additionally, it can interact with the catalytic sites of tyrosine kinases, altering their activity and downstream signaling pathways. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Studies have shown that prolonged exposure to light or high temperatures can lead to the degradation of this compound, reducing its efficacy. Long-term studies in vitro have demonstrated that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The compound can interact with enzymes such as cytochrome P450s, influencing its metabolic fate and clearance from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound can influence its efficacy and toxicity in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can localize to the cytoplasm, nucleus, or mitochondria, where it interacts with target biomolecules and exerts its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .
Preparation Methods
The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid typically involves several steps:
Borylation: Starting from p-bromo toluene, the borylation process introduces the boronic acid group.
Oxidation: This step involves the oxidation of the intermediate to introduce the necessary functional groups.
Nitration: The nitration process adds a nitro group to the aromatic ring.
Esterification: This step converts the carboxylic acid group into an ester.
Hydrogenation: Finally, hydrogenation reduces the nitro group to an amino group, yielding the desired product.
Industrial production methods often optimize these steps to ensure high yield and purity, employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is involved in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, including anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino and methoxycarbonyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid include:
4-Methoxycarbonylphenylboronic acid: This compound lacks the amino group but shares the methoxycarbonyl and boronic acid functionalities.
Methyl 4-bromobenzoate: This compound has a bromine atom instead of the boronic acid group, making it useful in different types of reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372253 | |
Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774530-27-7 | |
Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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